molecular formula C13H12O B159688 3-Naphthalen-2-YL-propionaldehyde CAS No. 136415-67-3

3-Naphthalen-2-YL-propionaldehyde

Cat. No.: B159688
CAS No.: 136415-67-3
M. Wt: 184.23 g/mol
InChI Key: JLJHTAFOYPSITN-UHFFFAOYSA-N
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Description

3-Naphthalen-2-YL-propionaldehyde is an organic compound with the molecular formula C13H12O. It is a derivative of naphthalene, which consists of two fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-YL-propionaldehyde typically involves the reaction of naphthalene derivatives with propionaldehyde under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propionaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-YL-propionaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-YL-propionaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound with two fused benzene rings.

    2-Naphthylacetic acid: A derivative with a carboxylic acid group.

    2-Naphthylamine: A derivative with an amino group.

Uniqueness

Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

3-Naphthalen-2-YL-propionaldehyde (CAS No. 136415-67-3) is an organic compound derived from naphthalene, characterized by its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article provides a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C13H12O
  • Molecular Weight : 184.23 g/mol
  • Boiling Point : 317.5 °C (predicted)
  • Density : 1.082 g/cm³ (predicted)

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may modulate enzyme activities, interact with cellular receptors, or influence signal transduction pathways. The exact mechanisms can vary depending on the biological context and application.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is vital for potential applications in preventing diseases associated with oxidative damage.

Cytotoxic Effects

Studies have highlighted the cytotoxic effects of this compound on cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer types, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones, indicating strong antimicrobial properties.
  • Cytotoxicity in Cancer Research :
    • In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.
  • Antioxidant Activity Assessment :
    • The compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays. Results indicated a significant reduction in radical concentrations, supporting its role as an effective antioxidant agent.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityCytotoxicity
This compoundHighModerateHigh
NaphthaleneLowLowModerate
2-Naphthylacetic acidModerateModerateLow

Properties

IUPAC Name

3-naphthalen-2-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJHTAFOYPSITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436420
Record name 3-(2-naphthyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136415-67-3
Record name 3-(2-naphthyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, following a procedure similar to that described in the second part of Preparation 4, the whole of this 3-(2-naphthyl)propanol was reacted with 2.06 g of dimethyl sulfoxide, 3.35 g of oxalyl chloride and 7.34 ml of triethylamine in 45 ml of methylene chloride. The reaction mixture was worked up and purified as described in the second part of Preparation 4, to give 1.74 g (yield 53%) of 3-(2-naphthyl)propanal as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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